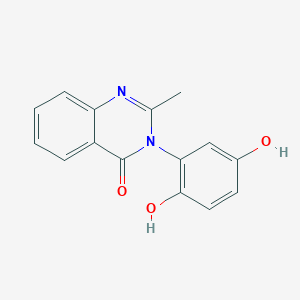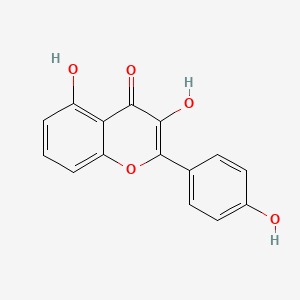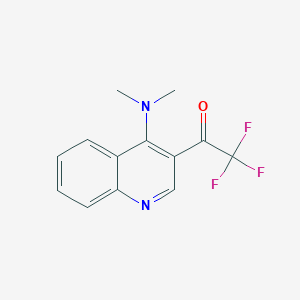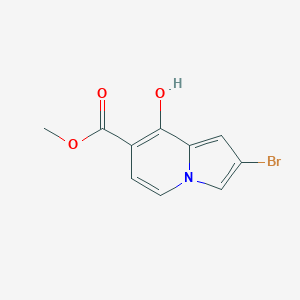
7-Hydroxy-4-methyl-2-oxo-2H-1-benzopyran-6-sulfonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Hydroxy-4-methyl-2-oxo-2H-chromene-6-sulfonyl chloride is a chemical compound belonging to the class of coumarins. Coumarins are a group of naturally occurring compounds found in many plants and are known for their diverse biological activities. This particular compound is characterized by the presence of a sulfonyl chloride group, which makes it a valuable intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Hydroxy-4-methyl-2-oxo-2H-chromene-6-sulfonyl chloride typically involves the sulfonation of 7-Hydroxy-4-methylcoumarin. One common method includes the reaction of 7-Hydroxy-4-methylcoumarin with chlorosulfonic acid under controlled conditions. The reaction is usually carried out at low temperatures to prevent decomposition and to ensure high yield.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control of reaction parameters and improved safety. The use of green chemistry principles, such as employing environmentally friendly solvents and catalysts, is also being explored to make the process more sustainable.
Chemical Reactions Analysis
Types of Reactions
7-Hydroxy-4-methyl-2-oxo-2H-chromene-6-sulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be replaced by other nucleophiles, such as amines or alcohols, to form sulfonamide or sulfonate derivatives.
Oxidation and Reduction: The compound can participate in oxidation-reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid formed during the reaction.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used, depending on the desired transformation.
Major Products Formed
Sulfonamides: Formed by the reaction with amines.
Sulfonates: Formed by the reaction with alcohols or thiols.
Scientific Research Applications
7-Hydroxy-4-methyl-2-oxo-2H-chromene-6-sulfonyl chloride has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various biologically active molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibition and as a probe in biochemical assays.
Industry: The compound is used in the production of dyes, optical brighteners, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 7-Hydroxy-4-methyl-2-oxo-2H-chromene-6-sulfonyl chloride is largely dependent on its ability to form covalent bonds with nucleophilic sites in biological molecules. The sulfonyl chloride group is highly reactive and can modify proteins, enzymes, and other biomolecules, thereby altering their function. This reactivity makes it a useful tool in the study of enzyme mechanisms and the development of enzyme inhibitors.
Comparison with Similar Compounds
Similar Compounds
7-Hydroxy-4-methylcoumarin: Lacks the sulfonyl chloride group and is less reactive.
4-Methyl-2-oxo-2H-chromene-6-sulfonyl chloride: Similar structure but lacks the hydroxyl group at position 7.
7-Hydroxy-4-methyl-2-oxo-2H-chromene-6-sulfonamide: A derivative formed by the substitution of the sulfonyl chloride group with an amine.
Uniqueness
The presence of both the hydroxyl group at position 7 and the sulfonyl chloride group at position 6 makes 7-Hydroxy-4-methyl-2-oxo-2H-chromene-6-sulfonyl chloride a unique and versatile compound. Its reactivity and ability to form covalent bonds with nucleophiles make it particularly valuable in synthetic chemistry and biochemical research.
Properties
CAS No. |
85576-28-9 |
|---|---|
Molecular Formula |
C10H7ClO5S |
Molecular Weight |
274.68 g/mol |
IUPAC Name |
7-hydroxy-4-methyl-2-oxochromene-6-sulfonyl chloride |
InChI |
InChI=1S/C10H7ClO5S/c1-5-2-10(13)16-8-4-7(12)9(3-6(5)8)17(11,14)15/h2-4,12H,1H3 |
InChI Key |
VJLPSAITCHERIZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)OC2=CC(=C(C=C12)S(=O)(=O)Cl)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



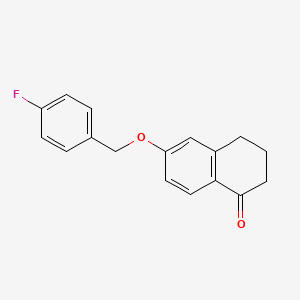
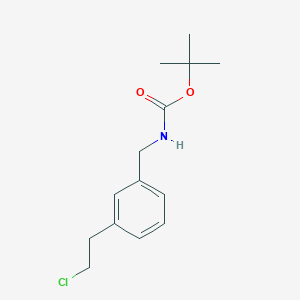
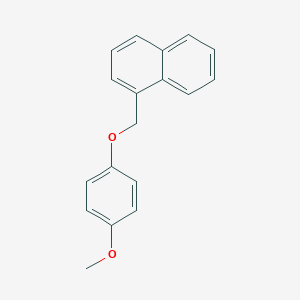
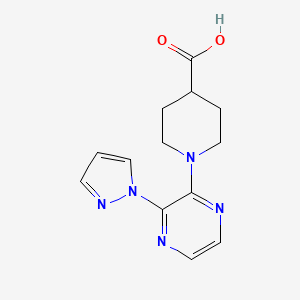
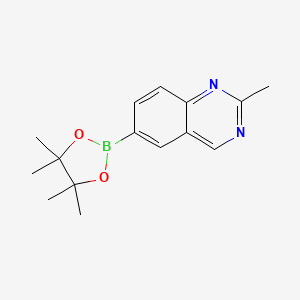
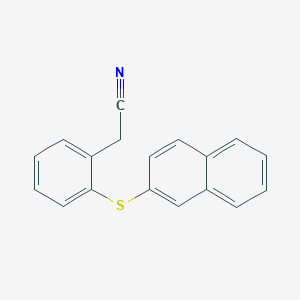
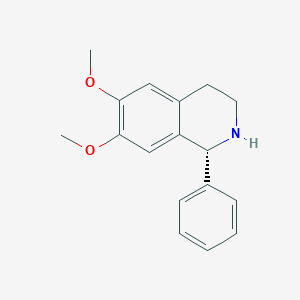
![tert-Butyl 7-cyano-2-azaspiro[4.5]decane-2-carboxylate](/img/structure/B11850155.png)

